molecular formula C20H23N3O3S B2900317 Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923695-19-6

Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2900317
CAS No.: 923695-19-6
M. Wt: 385.48
InChI Key: XRGCUGFUMVDGCL-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest within the chemical and pharmaceutical fields

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis procedures. A typical route involves the condensation of appropriate starting materials under controlled conditions. For instance, a common synthesis route might involve the reaction of 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)pyridine with a carboxylating agent in the presence of a catalyst.

Industrial Production Methods: For industrial-scale production, the synthesis might involve optimized conditions such as solvent choice, temperature control, and pressure regulation to maximize yield and purity while minimizing by-products. Automated reaction monitoring and purification systems are often employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides and sulfones.

  • Reduction: Reduction of the carbonyl groups within the compound can lead to alcohol derivatives.

  • Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: Catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

Major Products:

  • Oxidation yields sulfoxides and sulfones.

  • Reduction results in alcohol derivatives.

  • Substitution gives a variety of aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is valuable in:

  • Chemistry: Used in synthesis as an intermediate for complex organic compounds.

  • Biology: Research on its interactions with various enzymes and proteins.

  • Industry: Utilized in the development of new materials and as a chemical probe in various assays.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. This could involve binding to enzyme active sites or modulating receptor activities, resulting in downstream biological effects. The exact mechanism often involves a complex interplay of its functional groups with target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives. Compared to these, Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique thioether linkage and specific functional group arrangement, which confer distinct reactivity and potential biological activity.

This compound’s uniqueness makes it a topic of intense research and practical application, distinguishing it from similar compounds and highlighting its potential.

Properties

IUPAC Name

methyl 7-methyl-5-(3-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-5-9-27-20-22-17-16(18(24)23-20)15(13-8-6-7-11(2)10-13)14(12(3)21-17)19(25)26-4/h6-8,10,15H,5,9H2,1-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGCUGFUMVDGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC(=C3)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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